molecular formula C20H16ClN5O2 B2421619 5-(2-(メチルフェニルアミノ)アセチル)-1-(3-クロロフェニル)ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 895019-71-3

5-(2-(メチルフェニルアミノ)アセチル)-1-(3-クロロフェニル)ピラゾロ[3,4-d]ピリミジン-4(5H)-オン

カタログ番号: B2421619
CAS番号: 895019-71-3
分子量: 393.83
InChIキー: YRNNZKJWGJJPFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

ピラゾリン系化合物、特に本化合物のような誘導体は、抗菌活性を示すことが実証されています。研究者らは、細菌株に対する有効性を報告しており、感染症対策の有望な候補となっています .

抗真菌性

同じピラゾリン骨格は、抗真菌活性も示しています。これらの化合物は、真菌感染症の治療における有効性について、さらなる検討を行うことができます .

抗寄生虫応用

ピラゾリン系化合物は、寄生虫に対して活性を示す可能性があります。さまざまな寄生生物に対する効果を調査することで、創薬のための貴重な洞察を得ることができます .

抗炎症作用

一部のピラゾリン系化合物は、抗炎症作用を有しています。炎症性疾患の管理における作用機序と潜在的な応用を理解することが重要です .

抗うつ剤の可能性

特定のピラゾリン系誘導体は、抗うつ効果について調査されています。これらの化合物は、神経伝達物質系を調節し、気分障害に影響を与える可能性があります .

抗痙攣活性

研究者らは、ピラゾリン系化合物を潜在的な抗痙攣剤として調査してきました。神経興奮性に影響を与える能力は、さらなる調査が必要です .

抗酸化作用

ピラゾリン系化合物は、抗酸化物質として作用し、細胞を酸化ストレスから保護することができます。活性酸素種(ROS)と細胞成分に対する影響を調査することが不可欠です .

抗腫瘍研究

さらなる研究が必要ですが、ピラゾリン系化合物は抗腫瘍剤として有望であることが示されています。癌細胞に対する効果と潜在的な作用機序は、注目すべき分野です .

作用機序

Target of Action

The primary targets of this compound are DAPK1 and ZIPK (DAPK3) . These are serine/threonine kinases involved in a range of cellular processes, including apoptosis, autophagy, and smooth muscle contraction . The compound also targets PIM3 , a proto-oncogene with serine/threonine kinase activity .

Mode of Action

This compound acts as an ATP-competitive inhibitor of DAPK1, ZIPK, and PIM3 . It binds to these kinases with high affinity, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in a reduction of the kinases’ activity, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of DAPK1, ZIPK, and PIM3 affects several biochemical pathways. For instance, the inhibition of DAPK1 and ZIPK can lead to a reduction in relative RLC20 phosphorylation in both basal and sphingosine 1-phosphate (S1P) activated states in human aortic smooth muscle cells . This can result in a decrease in smooth muscle contractility .

Result of Action

The compound’s action leads to a reduction in the contractile forces generated by intact mouse aorta in aortic tissue . It also reduces the contractile force, RLC20 phosphorylation, and MYPT1 phosphorylation in Ca 2+ -sensitized rabbit ileum . These results suggest that the compound could have potential therapeutic applications in conditions related to smooth muscle contractility .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other compounds or drugs could potentially affect its action through drug-drug interactions

生物活性

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is C21H18ClN5O2 with a molecular weight of 407.86 g/mol. The presence of a chlorophenyl group enhances its pharmacological profile.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that this compound exhibits significant inhibitory activity against CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 disrupts cell cycle progression, making it a promising candidate for anticancer therapy. In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:

  • HeLa cells : A cervical cancer cell line.
  • MCF-7 cells : A breast cancer cell line.
  • A549 cells : A lung cancer cell line.

The interaction studies suggest that 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide binds effectively to CDK2. This binding is critical for understanding its mechanism of action and potential side effects. In silico studies also indicate favorable pharmacokinetic properties, suggesting good absorption and distribution characteristics essential for drug development.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness and potential advantages of this compound, a comparison with structurally related compounds is provided below:

Compound NameCAS NumberMolecular FormulaUnique Features
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide887457-94-5C19H13ClFN5O2Contains fluorine instead of dimethylphenyl
1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine1410505-06-4C15H14ClN5Lacks acetamide group; focuses on pyrazolo structure
N-(2,6-Dimethylphenyl)-2-piperazin-1-ylacetamide5294-61-1C19H23N3OContains piperazine instead of pyrazolo structure

The specificity of 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide in targeting CDK2 sets it apart from other compounds that may not exhibit the same level of biological activity.

Case Studies

Several studies have documented the biological activity of this compound:

  • Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound induced apoptosis in HeLa and MCF-7 cells through CDK2 inhibition.
  • Pharmacokinetics : In silico modeling suggested that the compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for its development as an anticancer agent.

特性

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-24(15-7-3-2-4-8-15)18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-9-5-6-14(21)10-16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNNZKJWGJJPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。